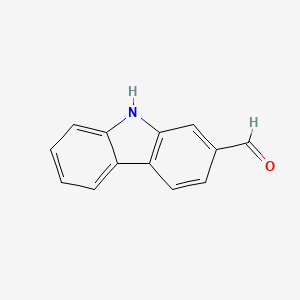

9H-Carbazole-2-carbaldehyde

Descripción

Contextualizing 9H-Carbazole-2-carbaldehyde within the Broader Carbazole (B46965) Derivative Landscape

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in various fields of chemical research. dergipark.org.trmetu.edu.tr The fundamental structure of carbazole consists of a tricyclic system with a five-membered pyrrole (B145914) ring fused to two benzene (B151609) rings. metu.edu.tr This electron-rich and rigid aromatic scaffold imparts favorable properties such as good charge transport capabilities and photoluminescence, making carbazole-based materials valuable in optoelectronics and material science. dergipark.org.trfrontiersin.org

This compound is a specific derivative of carbazole where an aldehyde functional group (-CHO) is attached to the second position of the carbazole nucleus. ontosight.ai This substitution pattern is one of many possibilities, as functional groups can be introduced at various positions on the carbazole ring system, with the C3 and C6 positions being particularly reactive towards electrophilic substitution. dergipark.org.tr The introduction of different functional groups onto the carbazole core allows for the fine-tuning of its electronic and photophysical properties, leading to a wide array of derivatives with tailored characteristics for specific applications. mdpi.com

The versatility of the carbazole framework has led to its incorporation into a diverse range of complex molecules, including natural products with notable biological activities and synthetic compounds for advanced materials. mdpi.comresearchgate.net Consequently, the synthesis and functionalization of carbazoles remain an active area of study in organic chemistry. metu.edu.trresearchgate.net

Below is an interactive data table detailing the properties of this compound.

| Property | Value | Source |

| Molecular Formula | C13H9NO | nih.govscbt.com |

| Molecular Weight | 195.22 g/mol | nih.govscbt.com |

| CAS Number | 99585-18-9 | ontosight.ainih.gov |

| Appearance | Data not available | |

| Melting Point | 141 °C (414 K) | |

| Boiling Point | Data not available | |

| Solubility | Low solubility in many solvents | rsc.org |

Significance of the Aldehyde Functional Group in Carbazole Chemistry

The presence of an aldehyde functional group at the 2-position of the 9H-carbazole core significantly enhances the compound's synthetic utility, rendering it a versatile building block for the construction of more complex molecules. The aldehyde group is a reactive moiety that can participate in a wide range of chemical transformations. ontosight.ai

One of the most important reactions of aldehydes is their ability to undergo nucleophilic addition, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai For instance, the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction, is a key method for creating new alkenes from aldehyde-containing carbazoles. frontiersin.orgrsc.orgrsc.org This reaction has been utilized to synthesize various carbazole-based dyes and photosensitizers. rsc.orgrsc.org

Furthermore, the aldehyde group serves as a precursor for the synthesis of other functional groups. For example, it can be readily oxidized to a carboxylic acid or reduced to an alcohol. The aldehyde functionality is also a suitable precursor for the synthesis of heterocyclic rings, such as benzimidazoles, through condensation reactions with appropriate diamines. dergipark.org.tr This versatility makes this compound and its analogs valuable intermediates in the development of materials for organic electronics, fluorescent probes, and medicinal agents. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto the carbazole skeleton. metu.edu.trmdpi.com

Evolution of Academic Research Focus on this compound and its Analogs

Academic research interest in carbazole and its derivatives has seen a steady increase over the past few decades, driven by their diverse applications in materials science and medicinal chemistry. researchgate.net Initially, much of the focus was on the isolation and characterization of naturally occurring carbazole alkaloids and the development of fundamental synthetic methodologies. mdpi.comresearchgate.net

In recent years, the research landscape has evolved towards the rational design and synthesis of carbazole derivatives with specific functionalities. The focus has shifted to harnessing the unique electronic and photophysical properties of the carbazole core for applications in organic light-emitting diodes (OLEDs), solar cells, and chemosensors. dergipark.org.tr The ability to easily functionalize the carbazole ring, including the introduction of aldehyde groups, has been instrumental in this evolution. dergipark.org.tr

Research on this compound and its analogs has mirrored this trend. These compounds are increasingly recognized as crucial intermediates for creating advanced materials. For example, they are used to synthesize dyes for photopolymerization processes and as building blocks for organic semiconductors. rsc.org In the realm of medicinal chemistry, carbazole aldehydes are being investigated for their potential as precursors to new therapeutic agents, with studies exploring their antimicrobial and anticancer activities. ontosight.aimdpi.com The development of efficient synthetic routes to carbazole aldehydes, such as microwave-assisted Vilsmeier-Haack reactions, highlights the ongoing effort to make these valuable compounds more accessible for a broad range of research applications. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

9H-carbazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCENSQOWDHIKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479100 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-18-9 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9h Carbazole 2 Carbaldehyde and Its Functionalized Derivatives

Direct Formylation Strategies for Carbazole (B46965) Nuclei

Direct formylation involves the introduction of a formyl group (-CHO) onto the carbazole ring. The electron-rich nature of the carbazole system facilitates electrophilic substitution reactions, making direct formylation a viable approach. The regioselectivity of these reactions is highly dependent on the reaction conditions and the substitution pattern of the carbazole starting material.

Vilsmeier-Haack Formylation Pathways

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgyoutube.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). youtube.comthieme-connect.comwikipedia.org This electrophilic species then attacks the carbazole nucleus.

For carbazoles, formylation generally occurs at the 3 and 6 positions, which are the most electronically activated. However, by carefully controlling reaction conditions and protecting groups, formylation can be directed to other positions. For instance, N-alkylation of the carbazole nitrogen can influence the regioselectivity. The formylation of 9-methylcarbazole (B75041) using DMF and POCl₃ selectively yields 9-methyl-9H-carbazole-3-carbaldehyde. In some cases, unexpected products can arise. For example, the formylation of N-ethylcarbazole under Vilsmeier-Haack conditions can lead to the formation of a methylene-bridged bis-carbazole derivative. researchgate.netresearchgate.net

The general mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich carbazole ring to form an iminium salt intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde. youtube.comwikipedia.org Research has shown that this method is often more efficient than other formylation techniques, such as the Duff reaction, which can suffer from low yields. researchgate.netresearchgate.netasianpubs.org

Table 1: Vilsmeier-Haack Formylation of Carbazole Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 9-Butyl-9H-carbazole | POCl₃, DMF | 9-Butyl-9H-carbazole-3-carbaldehyde and 9-Butyl-9H-carbazole-3,6-dicarbaldehyde | Not specified | researchgate.netresearchgate.net |

| 9-Methylcarbazole | POCl₃, DMF | 9-Methyl-9H-carbazole-3-carbaldehyde | Not specified | |

| 1,4-Dimethylcarbazole | POCl₃, DMF | Mixture of formylated products | Not specified | researchgate.net |

| N-Ethylcarbazole | POCl₃, DMF | 7,7′-Methylene bis(9-ethyl-9H-carbazole-3-carbaldehyde) | Not specified | researchgate.net |

Hexamethylenetetramine (HMTA)-Mediated Formylation

The Duff reaction, which employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, is another method for the formylation of activated aromatic rings. thieme-connect.deunit.no This reaction is particularly useful for the synthesis of ortho-hydroxybenzaldehydes from phenols but can also be applied to other electron-rich systems like carbazoles.

The reaction of N-alkyl carbazoles with HMTA in trifluoroacetic acid (TFA) has been used to synthesize N-substituted carbazole-3-carbaldehydes. mdpi.com The mechanism is believed to involve the formation of an iminium ion from HMTA, which then acts as the electrophile. However, studies have reported that the Duff reaction on carbazole derivatives can result in low yields, leading to the preference for the Vilsmeier-Haack methodology in many cases. researchgate.netresearchgate.netasianpubs.orgasianpubs.org For instance, the formylation of 9-butyl-9H-carbazole with HMTA and TFA yielded a mixture of mono- and di-formylated products, but with unsatisfactory yields. asianpubs.org

Table 2: HMTA-Mediated Formylation (Duff Reaction) of Carbazole Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkyl carbazole | HMTA, TFA | N-Alkyl-3-carbazolyl carboxyaldehydes | Not specified | mdpi.com |

| 9-Butyl-9H-carbazole | HMTA, TFA, THF | 9-Butyl-9H-carbazole-3-carbaldehyde and 9-Butyl-9H-carbazole-3,6-dicarbaldehyde | Low | researchgate.netresearchgate.netasianpubs.org |

Precursor-Based Synthetic Routes to 9H-Carbazole-2-carbaldehyde Scaffolds

An alternative to direct formylation is the synthesis of the carbazole ring system with the aldehyde functionality or a precursor group already in place. These methods offer greater control over the final substitution pattern.

Selective Oxidation of Carbazole Derivatives

The selective oxidation of a methyl group at the 2-position of the carbazole ring to an aldehyde is a direct and atom-economical approach. This transformation requires a mild oxidizing agent that does not affect the electron-rich carbazole nucleus. While specific examples for the direct oxidation of 2-methylcarbazole to this compound are not extensively detailed in the provided context, the oxidation of other carbazole derivatives and related aromatic compounds is a well-established strategy. For example, carbazolones can be oxidized to carbazolequinones using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). wvu.edu The oxidation of carbazole itself by laccase enzymes has been reported, indicating the susceptibility of the carbazole core to oxidative conditions. researchgate.net

Fischer Indole (B1671886) Cyclization for Carbazole Core Construction

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, which is a core component of the carbazole structure. researchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. By choosing appropriately substituted precursors, this method can be adapted to synthesize carbazoles. thieme-connect.degoogle.com

For the synthesis of this compound, one could envision a strategy starting from a suitably substituted phenylhydrazine and a cyclohexanone (B45756) derivative bearing a protected aldehyde or a group that can be readily converted to an aldehyde. The Fischer-Borsche synthesis, a variation of this method, can also be employed. clockss.org For instance, the synthesis of 2-hydroxy-9H-carbazole-3-carbaldehyde has been achieved through a Fischer indole cyclization approach. While powerful, these methods can sometimes suffer from harsh reaction conditions and the formation of regioisomeric mixtures. clockss.org

Suzuki-Miyaura Cross-Coupling and Reductive Cyclization Approaches

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become invaluable tools in the synthesis of complex aromatic systems, including carbazoles. set-science.comxisdxjxsu.asiarsc.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

A common strategy for synthesizing substituted carbazoles involves the Suzuki-Miyaura coupling of a 2-halonitrobenzene with an appropriately substituted arylboronic acid to form a 2-nitrobiphenyl (B167123) intermediate. derpharmachemica.comderpharmachemica.com This intermediate can then undergo a reductive cyclization, often referred to as the Cadogan reaction, to form the carbazole ring. derpharmachemica.comresearchgate.net By using a boronic acid that contains a protected aldehyde or a precursor group at the desired position, one can synthesize this compound. For example, a 2-nitrobiphenyl-4-carbaldehyde, prepared via Suzuki-Miyaura coupling, can be subjected to phosphine-mediated reductive cyclization to yield this compound. researchgate.net This approach offers high regiocontrol and functional group tolerance. derpharmachemica.comderpharmachemica.com

Table 3: Suzuki-Miyaura Coupling and Reductive Cyclization for Carbazole Synthesis

| Aryl Halide | Arylboronic Acid/Ester | Coupling Product | Cyclization Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Bromonitrobenzene | 3-(4,4,5,5-Tetramethyl- researchgate.netmdpi.comasianpubs.orgdioxaborolan-2-yl)-benzoic acid methyl ester | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | 9H-Carbazole-1-carboxylic acid methyl ester and 9H-Carbazole-3-carboxylic acid methyl ester | derpharmachemica.comderpharmachemica.com |

| Haloarene | Arylboronic acid | 2-Nitrobiphenyl derivative | Organophosphorus reagent | Carbazole derivative | derpharmachemica.comderpharmachemica.com |

| Not specified | Not specified | 2-Nitro-(1,1'-biphenyl)-4-carbaldehyde | Phosphine | This compound | researchgate.net |

Catalytic Approaches in Carbazole-2-carbaldehyde Synthesis

Catalytic methods have become indispensable in the synthesis of carbazole frameworks, providing pathways that are often more direct and efficient than traditional stoichiometric reactions. Transition metal catalysts, in particular, have been extensively explored for their ability to facilitate a variety of bond-forming reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in hydroarylation reactions has provided effective routes to carbazole derivatives. These reactions typically involve the addition of an aryl group and a hydrogen atom across a carbon-carbon multiple bond.

One notable strategy involves a palladium-catalyzed tandem Sonogashira coupling followed by a carbocyclization process to produce iodinated carbazoles. csic.es For instance, the reaction of 1-(3-iodo-1-methyl-1H-indol-2-yl)but-3-yn-1-ol with 1-iodo-4-methoxybenzene, catalyzed by a palladium complex, yields the corresponding 1-aryl-2-iodo-9H-carbazole. csic.es This transformation is significant as it demonstrates a metal-controlled cyclization that proceeds with chemo- and regioselectivity, involving a 1,2-alkyl migration and a 1,4-iodonium migration. csic.es The optimization of this reaction revealed that a combination of Pd(PPh₃)₂Cl₂ as the catalyst and CuI as a co-catalyst provides the best results. csic.es

Another versatile palladium-catalyzed method involves a sequence of intermolecular amination and intramolecular direct arylation. organic-chemistry.org This approach has been successfully applied to the synthesis of functionalized carbazoles from readily available 1,2-dihaloarenes and anilines, showcasing high regioselectivity. organic-chemistry.orgorganic-chemistry.org

A summary of representative palladium-catalyzed hydroarylation conditions is presented below:

| Catalyst System | Substrates | Product Type | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | (3-iodoindol-2-yl)butynols and aryl iodides | 2-Iodo-1-aryl-9H-carbazoles | Tandem Sonogashira/carbocyclization with skeletal rearrangement. csic.es |

| Pd(OAc)₂ | 1,2-dihaloarenes and anilines | Functionalized 9H-carbazoles | Tandem Buchwald-Hartwig amination and direct arylation. organic-chemistry.org |

This table provides an overview of selected palladium-catalyzed reactions for carbazole synthesis.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of carbazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. researchgate.net

Palladium(II)-catalyzed C-H amination offers a mild and efficient route to carbazoles. organic-chemistry.org For example, the intramolecular cyclization of 2-acetaminobiphenyl can be achieved using a catalytic amount of Pd(OAc)₂ with Cu(OAc)₂ as an oxidant under an oxygen atmosphere. nih.gov This method is compatible with a range of functional groups, including ketones, esters, nitro groups, and cyano groups. nih.gov The reaction conditions can be tuned to accommodate different substrates; for instance, while many cyclizations proceed well with Cu(OAc)₂, some substrates with sensitive functional groups are more efficiently cyclized in DMSO. nih.gov

Rhodium catalysts have also been employed for the regioselective C3-functionalization of 9H-carbazoles. sci-hub.se This method utilizes the in situ generation of α-imino rhodium(II) carbenoids from 1-sulfonyl-1,2,3-triazoles, which then undergo C(sp²)-H insertion at the C3 position of the carbazole nucleus. sci-hub.se This strategy is particularly effective for 9-alkyl- and 9-aryl-substituted carbazoles. sci-hub.se

The annulative π-extension (APEX) of indoles to carbazoles via C-H activation represents a cutting-edge technique for constructing fused aromatic systems. researchgate.net This strategy often involves an electrophilic metalation at the C-3 position of the indole, followed by migration and electrocyclization. researchgate.net

| Catalyst | Strategy | Substrate Scope | Key Advantage |

| Pd(OAc)₂ / Cu(OAc)₂ | Intramolecular C-H amination | Biaryl amides | High functional group tolerance. nih.gov |

| Rhodium(II) complexes | C(sp²)-H insertion of rhodium carbenoids | 9-Alkyl/Aryl-9H-carbazoles | Direct, regioselective C3-functionalization. sci-hub.se |

| Palladium(II) complexes | Tandem directed C-H functionalization and amide arylation | Substituted amides | Access to a variety of substituted carbazoles. organic-chemistry.org |

This table highlights key C-H activation strategies for synthesizing functionalized carbazoles.

Copper-catalyzed reactions provide a valuable and often more economical alternative to palladium-based systems for carbazole synthesis. These methods are particularly useful for forming carbon-nitrogen bonds.

A notable example is the double copper-catalyzed C-N coupling reaction of 2,2'-dibromobiphenyls with various amines. organic-chemistry.org This reaction proceeds in the presence of air, is robust, and tolerates a wide range of amines, including neutral, electron-rich, and electron-deficient aromatic amines, as well as aliphatic amines, to produce carbazole derivatives in high yields. organic-chemistry.org

Another approach involves the copper-catalyzed cyclization of N-[2-(2-bromophenyl)phenyl]methanesulfonamide in dimethyl sulfoxide, which cleanly yields 9-methylsulfonyl-9H-carbazole. thieme-connect.de Copper(II) triflate has also been used to promote a Lewis acid-promoted 5-exo-dig heteroannulation in a three-component coupling reaction, demonstrating the versatility of copper catalysts in constructing complex heterocyclic systems. beilstein-journals.org

| Catalyst | Reaction Type | Substrates | Product |

| Copper salt | Double C-N coupling | 2,2'-Dibromobiphenyls and amines | Carbazole derivatives. organic-chemistry.org |

| CuBr | Intramolecular displacement | N-[2-(2-bromophenyl)phenyl]methanesulfonamide | 9-(Methylsulfonyl)-9H-carbazole. thieme-connect.de |

| Copper(II) triflate | Lewis acid-promoted heteroannulation | Three-component coupling | Bicyclic structures. beilstein-journals.org |

This table summarizes selected copper-catalyzed reactions for the synthesis of carbazoles.

Annulation Reactions for Carbazole-2-Carbaldehyde Precursors

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool for constructing the carbazole skeleton. These reactions can be designed to build the carbazole core from simpler, acyclic, or monocyclic precursors.

A three-component annulation reaction has been reported for the synthesis of carbazole-2-carboxylates, which are closely related to the target carbaldehyde. rsc.org This reaction involves an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound. rsc.org Similarly, a [4+2] annulation strategy has been employed for the synthesis of the carbazole nucleus. rsc.org

The Fischer indole synthesis, a classical annulation method, can be adapted for carbazole synthesis. For example, the acid-catalyzed reaction of cyclohexane-1,3-dione monophenyl hydrazone yields a tetrahydro-4-oxocarbazole, a key precursor that can be dehydrogenated to form the carbazole core. beilstein-journals.org

More recently, a metal-free, ammonium (B1175870) iodide-promoted formal [2+2+2] annulation of indoles, ketones, and nitroolefins has been developed. This method offers high regioselectivity and allows for the assembly of a diverse range of carbazoles with good functional group tolerance. organic-chemistry.org

Green Chemistry Considerations and Microwave-Assisted Syntheses

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. eijppr.com This includes the use of less hazardous solvents, recoverable catalysts, and energy-efficient reaction conditions. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgeijppr.comresearchgate.net

A one-pot, microwave-assisted synthesis of 9H-carbazoles has been developed using a magnetically recoverable palladium nanocatalyst supported on biochar. organic-chemistry.org This method combines a Buchwald-Hartwig amination and a direct arylation in a tandem sequence, proceeding under ligand-free conditions. The use of microwave irradiation at 180°C for 25 minutes significantly shortens the reaction time, and the catalyst can be recovered and reused for at least five cycles with minimal loss of activity. organic-chemistry.org

Microwave irradiation has also been successfully applied to the synthesis of carbazole-based chalcones, aurones, and flavones. researchgate.net For instance, the oxidation of (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones to form aurone (B1235358) and flavone (B191248) derivatives can be efficiently carried out under microwave conditions. researchgate.net Similarly, the Claisen-Schmidt condensation to form chalcone (B49325) precursors can be accelerated using microwave irradiation. researchgate.net

The modified Algar-Flynn-Oyamada reaction, used to synthesize 2-(9-ethyl-9H-carbazol-3-yl)-3-hydroxy-4H-chromen-4-ones from 9-ethyl-9H-carbazole-3-carbaldehyde, has also been adapted to microwave-assisted, one-pot conditions, providing good yields without the need to isolate the intermediate chalcones. shd-pub.org.rs

| Method | Key Green Feature | Reaction Time | Catalyst |

| Microwave-Assisted Tandem Reaction | Reduced reaction time, recoverable catalyst | 25 minutes | Magnetically recoverable Pd nanocatalyst on biochar. organic-chemistry.org |

| Microwave-Assisted Oxidation | Energy efficiency, speed | Not specified | N/A |

| Microwave-Assisted Claisen-Schmidt Condensation | Energy efficiency, speed | Not specified | Powdered KOH. researchgate.net |

This table illustrates the application of green chemistry principles, particularly microwave assistance, in carbazole synthesis.

Chemical Reactivity and Derivatization Pathways of 9h Carbazole 2 Carbaldehyde

Nucleophilic Addition Reactions Involving the Aldehyde Moiety

The aldehyde group in 9H-carbazole-2-carbaldehyde is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. scbt.com This reactivity allows for a variety of nucleophilic addition reactions, which are fundamental in constructing more complex molecular architectures.

A prominent example of this reactivity is the Knoevenagel condensation. In this reaction, the aldehyde condenses with compounds containing active methylene (B1212753) groups. For instance, the reaction of a carbazole (B46965) carbaldehyde derivative with a precursor compound can lead to the formation of alpha-styryl BODIPYs, which are a class of fluorescent dyes. frontiersin.org This condensation is a key step in extending the conjugation of the molecule and tuning its photophysical properties. frontiersin.org

Electrophilic Substitution Reactions on the Carbazole Ring System

The carbazole ring is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The substitution pattern is influenced by the existing functional groups and the reaction conditions. In the case of 9H-carbazole, electrophilic substitution typically occurs at the 3 and 6 positions. beilstein-journals.org However, substitution on the nitrogen atom can direct incoming electrophiles to the 2-position. thieme-connect.de

Common electrophilic substitution reactions for carbazole derivatives include halogenation and nitration. For example, bromination of a carbazole carbaldehyde can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), leading to the introduction of a bromine atom onto the carbazole ring, typically at the 3-position.

Functional Group Transformations of the Carbaldehyde Group

The carbaldehyde group itself can be readily transformed into other functional groups, further expanding the synthetic utility of this compound.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid. This transformation is crucial for altering the electronic properties and solubility of the molecule. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃). The resulting 9H-carbazole-2-carboxylic acid is a valuable intermediate for further derivatization.

| Reaction | Reagents | Product |

| Oxidation | KMnO₄/H₂SO₄ or CrO₃ | 9H-Carbazole-2-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | (9H-Carbazol-2-yl)methanol |

Table 1: Functional Group Transformations of the Carbaldehyde Group

Reduction to Primary Alcohol Derivatives

Conversely, the aldehyde can be reduced to a primary alcohol. This reduction is typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is (9H-Carbazol-2-yl)methanol. evitachem.com However, it has been reported that under certain conditions, such as using sodium borohydride in methanol (B129727) at reflux, the entire formyl group can be lost, resulting in the formation of unsubstituted 9H-carbazole. researchgate.net

Condensation Reactions and Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine group (-C=N-). ijfans.org These reactions are often catalyzed by a small amount of acid. Schiff bases derived from carbazoles are of significant interest due to their potential biological activities and applications in materials science. ijfans.orgnih.gov

For example, the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various substituted acetophenones in a Claisen-Schmidt condensation yields chalcones, which are α,β-unsaturated ketones. innovareacademics.in Similarly, reaction with various anilines can produce a range of N-((2-chloro-9H-carbazol-3-yl)methylene)benzenamine derivatives. ijfans.org Condensation with naphthalene-2-sulfonylhydrazide has also been reported to form new Schiff base ligands. najah.eduimist.ma

Alkylation and Arylation at the 9-Position for Property Modulation

The nitrogen atom of the carbazole ring is a site for nucleophilic substitution, allowing for the introduction of alkyl or aryl groups. beilstein-journals.org This N-alkylation or N-arylation is a common strategy to modify the physical and electronic properties of carbazole derivatives, such as improving solubility and tuning their optical and electrochemical characteristics. beilstein-journals.org

Strategic Derivatization for Extended Conjugation and Structural Diversity

The chemical architecture of this compound, featuring a reactive aldehyde group on an electron-rich and planar carbazole scaffold, makes it a valuable building block for the synthesis of complex organic molecules. ontosight.ai Strategic derivatization of this compound is frequently aimed at extending the π-conjugated system and introducing structural diversity. These modifications are crucial for tuning the molecule's optoelectronic properties for applications in materials science, such as for organic semiconductors and fluorescent probes. Key synthetic strategies involve leveraging the aldehyde functionality for carbon-carbon double bond formation and employing cross-coupling reactions on the carbazole core to introduce new aryl or heteroaryl substituents.

A primary pathway for extending the π-system of this compound and its N-alkylated analogues is through condensation and olefination reactions that convert the carbonyl group into a C=C double bond.

The Knoevenagel condensation is a widely utilized method for this purpose, involving the reaction of the carbazole aldehyde with a compound containing an active methylene group. frontiersin.orgiau.ir This reaction effectively lengthens the conjugated path, which often results in significant changes to the material's photophysical properties. frontiersin.org For instance, the condensation of N-alkylated carbazole aldehydes with BODIPY (boron-dipyrromethene) dyes has been shown to produce derivatives with substantially red-shifted absorption and emission spectra, transforming them into near-infrared (NIR) dyes. frontiersin.org One study reported that the Knoevenagel condensation of 7-bromo-9-butyl-9H-carbazole-2-carbaldehyde with a precursor compound led to a derivative that exhibited a 92 nm red shift in absorption and a 118 nm red shift in emission. frontiersin.org Similarly, reacting carbazole aldehydes with thiazolidine-2,4-dione or 2-(benzo[d]thiazol-2-yl)acetonitrile also yields extended, conjugated molecules. iau.irresearchgate.net

The Wittig reaction represents another powerful tool for derivatization, reacting the aldehyde with a phosphonium (B103445) ylide to form an alkene. ambeed.com This method is instrumental in the synthesis of various carbazole alkaloids and provides a reliable route to extend the conjugated backbone. arkat-usa.org For example, a Z-selective Wittig olefination has been successfully used to synthesize (Z)-2-(enynyl)indoles from N-alkylindole-2-carboxaldehydes, a strategy directly applicable to this compound for creating enyne systems. thieme-connect.com

The table below summarizes examples of derivatization through C=C bond formation.

| Reaction Type | Reactants | Product Type | Research Finding |

| Knoevenagel Condensation | 9-ethyl-9H-carbazole-2-carbadehyde and a precursor BODIPY | Styryl BODIPY derivative | The extended π-conjugation converted the simple BODIPY into a NIR dye with strong absorption maxima between 600 and 727 nm. frontiersin.org |

| Knoevenagel Condensation | 9-alkyl-9H-carbazole-3-carbaldehyde and thiazolidine-2,4-dione | Carbazole-thiazolidinedione derivative | A successful synthesis route for creating novel aromatic carbazole-based dyes. iau.ir |

| Knoevenagel Condensation | 9-ethyl-9H carbazole-3-carbaldehyde and 2-(benzo[d]thiazol-2-yl) acetonitrile | (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile | Development of a selective fluorescence "turn-on" sensor. researchgate.net |

| Wittig Reaction | N-methylindole-2-carboxaldehyde and propargyl ylides | (Z)-2-(enynyl)indole | A Z-selective method to produce enynyl systems, applicable for extending conjugation in carbazole aldehydes. thieme-connect.com |

While condensation reactions utilize the aldehyde group directly, structural diversity and extended conjugation are also achieved through derivatization of the carbazole ring itself, often through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a prominent method for forming new carbon-carbon bonds. This reaction typically pairs a halogenated carbazole (e.g., a bromo-substituted this compound) with an aryl or heteroaryl boronic acid. rsc.orgum.edu.my This strategy allows for the introduction of a wide array of aromatic groups onto the carbazole framework, effectively creating larger, conjugated systems with tailored electronic properties. rsc.org For example, N-protected-3-bromo-carbazoles have been efficiently coupled with various aryl/heteroaryl boronic acids to synthesize N-protected-3-aryl/heteroaryl carbazoles. rsc.org

The Ullmann coupling reaction is another key strategy, used to form C-N or C-C bonds, often under copper catalysis. It has been employed to link carbazole-thiophene units to different core groups and to couple brominated compounds with carbazole side chains, further expanding the library of accessible structures. um.edu.myrsc.org

These cross-coupling reactions are fundamental to achieving structural diversity, enabling the synthesis of complex architectures like carbazole-thiophene dimers and tetraphenylsilane-carbazole derivatives. um.edu.myrsc.org The combination of ring derivatization via cross-coupling and aldehyde modification via condensation allows for the construction of highly complex and functional molecules from the this compound scaffold.

The table below outlines common cross-coupling strategies for derivatization.

| Reaction Type | Reactants | Bond Formed | Purpose |

| Suzuki-Miyaura Coupling | N-protected-3-bromo-carbazoles and aryl/heteroaryl boronic acids | C(aryl)-C(aryl) | To introduce diverse aromatic units and extend conjugation. rsc.orgum.edu.my |

| Ullmann Coupling | Brominated tetraphenylsilane (B94826) and carbazole side chains | C(aryl)-N(carbazole) | To create large, functional molecules by linking different molecular cores. rsc.org |

| Ullmann Coupling | Monothienyl-substituted carbazole and core groups (e.g., di-iodobiphenyl) | C(aryl)-N(carbazole) | To synthesize carbazole-thiophene dimers with specific linkages for tuning electronic properties. um.edu.my |

Advanced Spectroscopic and Structural Characterization of 9h Carbazole 2 Carbaldehyde Compounds

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the 9H-Carbazole-2-carbaldehyde framework.

FTIR spectroscopy confirms the presence of key functional groups in carbazole-carbaldehyde derivatives. For instance, in related formylated carbazoles, the characteristic peak for the aldehyde C=O stretching vibration appears around 1697 cm⁻¹. asianpubs.org The N-H stretching vibration of the carbazole (B46965) ring is typically observed in the region of 3210-3330 cm⁻¹. arabjchem.orgresearchgate.net Aromatic C=C stretching vibrations are found at approximately 1596 and 1464 cm⁻¹, while the C-H stretch of the aldehyde group is noted around 2854 cm⁻¹. asianpubs.org These spectral signatures are crucial for confirming the successful formylation of the carbazole scaffold.

A representative table of FTIR spectral data for carbazole-related compounds is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretching | ~1697 | asianpubs.org |

| Carbazole (N-H) | Stretching | 3210 - 3330 | arabjchem.orgresearchgate.net |

| Aromatic (C=C) | Stretching | ~1596, ~1464 | asianpubs.org |

| Aldehyde (C-H) | Stretching | ~2854 | asianpubs.org |

| Amide (C=O) | Stretching | ~1645 | arabjchem.org |

FT-Raman spectroscopy provides complementary information to FTIR analysis. Studies on various carbazole derivatives utilize FT-Raman to investigate their vibrational structure. nih.govmdpi.comnih.gov For example, in push-pull dyes containing a carbazole unit, the FT-Raman spectra are dominated by bands corresponding to the symmetric and antisymmetric stretching of C=C bonds within the conjugated system. mdpi.com These measurements, often performed with a Nd:YAG laser at 1064 nm excitation, help in understanding the electronic effects and conjugation length within the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of carbazole-carbaldehyde derivatives recorded in deuterated chloroform (B151607) (CDCl₃), the aldehyde proton (CHO) typically appears as a highly deshielded singlet. rsc.orgias.ac.in The aromatic protons on the carbazole ring system exhibit complex splitting patterns (multiplets, doublets, etc.) in the range of δ 7.2-8.2 ppm, with the exact chemical shifts and coupling constants depending on the substitution pattern. rsc.orgias.ac.in

¹³C NMR spectra are equally informative, showing distinct signals for the carbonyl carbon of the aldehyde, the various aromatic carbons of the carbazole core, and any substituent carbons. rsc.orgias.ac.inrsc.org The chemical shifts provide insight into the electronic distribution within the molecule.

Below is a table summarizing typical NMR data for carbazole derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | Aldehyde (CHO) | ~9.8 | CDCl₃ | mdpi.com |

| ¹H | Aromatic (Ar-H) | 7.2 - 8.2 | CDCl₃ | rsc.orgias.ac.in |

| ¹³C | Aldehyde (C=O) | ~190-197 | CDCl₃ | ias.ac.in |

| ¹³C | Aromatic (Ar-C) | 108 - 144 | CDCl₃ | rsc.orgrsc.org |

Mass Spectrometry Techniques (GC-MS, MALDI-TOF)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, thus confirming its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile derivatives and can provide information on the molecular ion peak. nih.govdoi.orghmdb.ca For instance, the mass spectrum for 2-methyl-9H-carbazole shows a distinct molecular ion peak corresponding to its molecular weight. nist.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, particularly for less volatile or higher molecular weight compounds. doi.orgwhiterose.ac.uk It is used to confirm the molecular mass of synthesized carbazole derivatives with high accuracy. doi.org

X-ray Diffraction (XRD) for Single Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov

For carbazole derivatives, XRD studies determine crucial parameters like the crystal system, space group, and unit cell dimensions. researchgate.net For example, a related compound, 9H-Carbazole-9-carbaldehyde, crystallizes in a monoclinic system with the space group P2₁. researchgate.net Such analyses confirm the connectivity and conformation of the molecule, showing how the aldehyde group is oriented relative to the carbazole ring. researchgate.net

The table below presents representative crystallographic data for a related carbazole derivative.

| Compound | Crystal System | Space Group | Dihedral Angle (Benzene-Benzene) | Reference |

| 9H-Carbazole-9-carbaldehyde | Monoclinic | P2₁ | - | researchgate.net |

| 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | - | - | 2.01 - 2.20° | nih.goviucr.org |

| 9-(p-tolyl)-9H-carbazole-3-carbaldehyde | - | - | 59.7° (Carbazole-Tolyl) | nih.gov |

Hydrogen Bonding Networks and Supramolecular Interactions

The crystal structure of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are pivotal in dictating the molecular packing and, consequently, the material's bulk properties.

Intramolecular and intermolecular hydrogen bonds are key in stabilizing the crystal lattice. For instance, in derivatives like 2-(4-fluoro-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, the molecular structure is stabilized by O—H⋯O and C—H⋯O hydrogen bonds, which form S(6) ring motifs. iucr.org In the crystal of this compound, molecules are further linked by C—H⋯O hydrogen bonds, creating chains that form a two-dimensional network. iucr.org Similarly, in 2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde, an intramolecular O—H⋯O hydrogen bond results in an S(6) ring motif, while intermolecular O—H⋯N and N—H⋯O hydrogen bonds link the molecules into a zigzag network. nih.gov The presence of a hydroxyl group in compounds like 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde suggests the stabilizing effect of intramolecular hydrogen bonding.

In addition to hydrogen bonds, π-π stacking interactions between the planar carbazole rings contribute to the stability of the crystal structure. The interplay of these forces leads to the formation of complex supramolecular architectures. For example, in some derivatives, C—H⋯O hydrogen bonds can generate inversion dimers and ring motifs, while C—H⋯π and π-π interactions can lead to three-dimensional aggregation. grafiati.comiucr.org The specific nature and geometry of these interactions are crucial for understanding the pharmacokinetic profile and potential applications of these compounds in drug design.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a fundamental tool for probing the electronic transitions and optical properties of this compound compounds. The absorption spectra of these molecules typically exhibit multiple bands corresponding to different electronic transitions.

In many carbazole derivatives, high-energy bands are assigned to π-π* transitions within the carbazole ring system, while lower-energy bands can be attributed to n-π* transitions involving the aldehyde group or intramolecular charge transfer (ICT) transitions. beilstein-journals.orgrsc.orgrsc.org For example, in novel 2-(N-hexylcarbazol-3'-yl)-4/5-formylpyridine compounds, three distinct absorption bands were observed, corresponding to π-π, n-π, and ICT transitions. beilstein-journals.org The position and intensity of the ICT band are sensitive to the molecular structure, with conjugation enhancing the intensity. beilstein-journals.org

The solvent environment can also influence the absorption and emission spectra, a phenomenon known as solvatochromism. This is particularly evident in derivatives with significant intramolecular charge transfer character. beilstein-journals.org The optical energy gap (Ego), a key parameter for optoelectronic applications, can be estimated from the onset of the absorption band. beilstein-journals.org

| Compound | Absorption Maxima (λ_max, nm) | Electronic Transitions | Reference |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine (7a) | 378 (ICT) | π-π, n-π, ICT | beilstein-journals.org |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine (7b) | 373 (ICT) | π-π, n-π, ICT | beilstein-journals.org |

| 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC) | 340 | π-π, n-π | rsc.orgrsc.org |

| 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC) | 356 | π-π, n-π | rsc.orgrsc.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound compounds, which is a critical parameter for their application in organic electronics and other high-temperature processes. mdpi.comnih.govscientific.net TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal degradation pathways.

Carbazole derivatives are generally known for their good thermal stability. beilstein-journals.orgmdpi.comnih.gov The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key metric obtained from TGA. For instance, two novel carbazole-based amorphous solids were found to be stable up to 291 °C and 307 °C, respectively. beilstein-journals.org In another study, carbazole-quinoxaline based host materials exhibited high decomposition temperatures of 384 °C and 393 °C. chemrxiv.org

The thermal stability can be influenced by the molecular structure. For example, introducing rigid aromatic structures can increase the thermal stability of carbazole derivatives. mdpi.com The strength of intermolecular interactions, such as hydrogen bonding, can also impact thermal stability, with robust networks potentially leading to delayed mass loss.

| Compound/Derivative | Decomposition Temperature (T_d) (°C) | Notes | Reference |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine (7a) | 291 | 5% weight loss | beilstein-journals.org |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine (7b) | 307 | 5% weight loss | beilstein-journals.org |

| 3-CBZ QZ | 384 | 5% weight loss | chemrxiv.org |

| 9-CBZ QZ | 393 | 5% weight loss | chemrxiv.org |

| Cu-CCPTSC Complex | 250 (initial decomposition) | Further decomposition at 525°C | orientjchem.orgorientjchem.org |

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry, are essential for characterizing the redox properties of this compound compounds. These properties are fundamental to their application in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. iieta.org

Cyclic voltammetry (CV) is used to investigate the oxidation and reduction processes of these compounds. iieta.org The resulting voltammograms reveal the potentials at which electron transfer reactions occur and provide insights into the reversibility and mechanism of these processes. iieta.orgmdpi.com

For many carbazole derivatives, the oxidation process is associated with the electron-rich carbazole moiety, often leading to the formation of a radical cation. beilstein-journals.orgiieta.orgorgsyn.org The presence of substituents can influence the oxidation potential. The reduction process, on the other hand, can be associated with electron-accepting groups, such as the aldehyde functionality. beilstein-journals.org The electrochemical behavior can be complex, sometimes involving multiple electron transfers and coupled chemical reactions. iieta.org

From the cyclic voltammograms, key parameters such as the oxidation and reduction potentials can be determined. beilstein-journals.org These potentials are crucial for estimating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compounds. beilstein-journals.orgmdpi.com The HOMO level is related to the ionization potential and the ability to donate electrons (hole-transporting capability), while the LUMO level relates to the electron affinity and the ability to accept electrons. mdpi.comiieta.org

The electrochemical energy gap (Ege) can be calculated from the difference between the onset oxidation and reduction potentials. beilstein-journals.orgkoreascience.kr This value is often compared with the optical energy gap obtained from UV-Visible spectroscopy. beilstein-journals.org

| Compound | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) | Reference |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine (7a) | 0.55 (quasi-reversible), 0.84 (reversible) | - | -5.02 | -2.62 | beilstein-journals.org |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine (7b) | 0.71 (quasi-reversible), 0.99 (reversible) | - | -5.16 | -2.51 | beilstein-journals.org |

Computational and Theoretical Investigations of 9h Carbazole 2 Carbaldehyde

Density Functional Theory (DFT) Studies

DFT has become a primary method for studying the quantum mechanical properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic compounds.

The first step in most computational studies is to determine the molecule's most stable three-dimensional shape, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For carbazole (B46965) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Studies on similar carbazole structures have shown that the carbazole unit is essentially planar. nih.govresearchgate.net For instance, in a related compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the dihedral angle between the two benzene (B151609) rings of the carbazole moiety was found to be very small, around 2 degrees. researchgate.net Theoretical calculations for substituted carbazole-carbaldehydes have successfully predicted these planar conformations and the specific twisting of substituent groups. For example, the geometry of 9-p-tolyl-9H-carbazole-3-carbaldehyde was optimized, and the calculated dihedral angle of the tolyl group relative to the carbazole plane showed good agreement with experimental X-ray diffraction data. nih.gov This confirms the reliability of DFT in predicting the fine structural details of these systems.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For 9H-Carbazole-2-carbaldehyde, a key point of interest is the orientation of the carbaldehyde (-CHO) group relative to the carbazole ring. Computational studies on similar aromatic aldehydes have investigated the rotational barrier of the aldehyde group, revealing the most stable conformers. mdpi.com For this compound, the planar conformation, where the aldehyde group is coplanar with the carbazole ring, is expected to be the most stable due to extended π-conjugation.

| Parameter | Description | Typical Calculated Value Range |

| C-C (aromatic) | Bond lengths within the benzene rings of the carbazole core. | 1.39 - 1.41 Å |

| C-N | Bond lengths of the nitrogen atom within the pyrrole (B145914) ring of the carbazole core. | 1.37 - 1.40 Å |

| C=O | Bond length of the carbonyl group in the carbaldehyde substituent. | ~1.22 Å |

| C-C-C (aromatic) | Bond angles within the six-membered rings. | 118° - 122° |

| C-N-C | Bond angle within the five-membered pyrrole ring. | ~108° - 110° |

| Dihedral Angle | The twist between the two benzene rings of the carbazole unit. | < 5° |

Note: The values in this table are representative, based on DFT calculations performed on closely related carbazole derivatives found in the literature. scholarsresearchlibrary.comresearchgate.net

Theoretical vibrational analysis is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding motions of the atoms (stretching, bending, etc.). q-chem.com These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. nih.govscholarsresearchlibrary.com

It is a standard practice to scale the calculated harmonic frequencies by a specific factor (e.g., 0.961) to correct for approximations in the computational method and the neglect of anharmonicity, thereby improving agreement with experimental data. nih.gov The assignment of vibrational modes is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. scholarsresearchlibrary.com

For this compound, key vibrational modes include:

N-H Stretching: The vibration of the nitrogen-hydrogen bond in the pyrrole ring, typically appearing as a sharp band in the IR spectrum.

C=O Stretching: A strong, characteristic absorption in the IR spectrum arising from the carbaldehyde group, generally found in the 1660-1740 cm⁻¹ region. mdpi.com

Aromatic C-H Stretching: Vibrations occurring at frequencies above 3000 cm⁻¹. mdpi.com

Ring Stretching: Complex vibrations involving the C-C and C-N bonds of the carbazole skeleton.

| Vibrational Mode | Description | Predicted Frequency Range (Scaled) |

| N-H Stretch | Stretching of the N-H bond on the pyrrole ring. | ~3400 - 3500 cm⁻¹ |

| Aromatic C-H Stretch | Stretching of the C-H bonds on the benzene rings. | ~3050 - 3150 cm⁻¹ |

| C=O Stretch | Stretching of the carbonyl double bond in the aldehyde group. | ~1680 - 1710 cm⁻¹ |

| C-N Stretch | Stretching of the C-N bonds within the carbazole ring system. | ~1300 - 1350 cm⁻¹ |

| C-H Bending | In-plane and out-of-plane bending of aromatic C-H bonds. | ~750 - 1250 cm⁻¹ |

Note: These frequency ranges are based on DFT calculations for analogous aromatic and heterocyclic aldehydes. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Visible) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) that characterize the molecule's color and electronic behavior.

These calculations can be performed for the molecule in a vacuum (gas phase) or, more realistically, in a solvent. The effect of a solvent is incorporated using models like the Polarizable Continuum Model (PCM), in a method referred to as PCM-TD-DFT. nih.gov This is important as solvent polarity can significantly influence the electronic transitions.

For carbazole-based systems, the UV-Vis spectra are typically characterized by intense π-π* transitions. The introduction of a carbaldehyde group, which acts as an electron-withdrawing group, can lead to intramolecular charge transfer (ICT) transitions, often resulting in a red-shift (shift to longer wavelengths) of the absorption bands. researchgate.net Studies on similar compounds have shown that TD-DFT calculations can accurately reproduce the band maxima observed in experimental electronic spectra. nih.gov

Quantum Chemical Descriptors and Molecular Orbitals

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity and electronic properties.

The HOMO and LUMO are key molecular orbitals known as the frontier molecular orbitals. The HOMO is the highest energy orbital containing electrons and represents the ability to donate an electron, while the LUMO is the lowest energy orbital devoid of electrons and represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A small energy gap generally signifies that a molecule requires less energy to be excited, which corresponds to higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net This energy gap can be correlated with the lowest energy electronic transition observed in the UV-Vis spectrum. nankai.edu.cn

In carbazole derivatives, the HOMO is typically localized over the electron-rich carbazole ring system, while the LUMO is often distributed over the electron-accepting parts of the molecule. nankai.edu.cn In this compound, the carbazole moiety acts as the primary electron donor, so the HOMO is expected to be delocalized across this unit. The electron-withdrawing carbaldehyde group will likely cause the LUMO to be localized more towards that part of the molecule. DFT calculations provide precise energy values for these orbitals and a visual representation of their spatial distribution.

| Parameter | Description | Significance | Typical Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Related to ionization potential; electron-donating ability. | -5.5 to -6.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to electron affinity; electron-accepting ability. | -1.8 to -2.5 eV |

| ΔE (Gap) | Energy difference between LUMO and HOMO (E_LUMO - E_HOMO). | Indicates chemical reactivity and kinetic stability. | ~3.4 to 4.0 eV |

Note: These values are representative for carbazole-based donor-acceptor molecules calculated using DFT methods like B3LYP. researchgate.netnankai.edu.cn

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hyperconjugative interactions, and bonding within a molecule. A key output of NBO analysis is the determination of the natural atomic hybridization of each atom. nih.gov

While classical chemistry assigns idealized hybridizations (e.g., sp², sp³) based on bonding patterns, NBO analysis provides a more nuanced, non-integer description based on the actual calculated electron density. For example, in a planar aromatic system like the carbazole core of this compound, the carbon and nitrogen atoms are expected to have hybridizations close to sp². The carbon and oxygen atoms of the carbaldehyde group would also be described as having sp²-like hybridization.

NBO analysis can reveal subtle deviations from these idealized states, providing insight into bond strain and electronic delocalization. For instance, the analysis can quantify the p-character of orbitals, confirming the planarity and aromaticity of the carbazole ring system. youtube.com Studies on related systems have used NBO calculations to discuss the nature of bonding and intramolecular interactions in detail. nih.govnih.gov

Thermodynamic Parameter Calculations (e.g., Temperature Dependence)

Theoretical calculations are crucial for determining the thermodynamic properties of a molecule, which dictate its stability and behavior under various conditions. Methods like Density Functional Theory (DFT) are employed to calculate key parameters such as standard heat of formation (ΔfHө), standard Gibbs free energy of formation (ΔfGө), and entropy (Sө). These calculations provide a foundational understanding of the molecule's energetic landscape.

Studies on related carbazole derivatives, such as poly-brominated carbazoles (PBCZs), have demonstrated the utility of DFT calculations at the B3LYP/6-31G* level to obtain these thermodynamic properties. researchgate.net Such studies reveal a clear relationship between the substitution pattern on the carbazole ring and the resulting thermodynamic parameters. researchgate.net For instance, the entropy and heats of formation can be systematically correlated with the number and position of substituents. researchgate.net While specific temperature-dependence data for this compound is not extensively published, the principles from these computational studies are directly applicable. The thermodynamic stability of related Schiff bases derived from the isomeric 9H-carbazole-3-carbaldehyde has been experimentally investigated using thermogravimetric analysis (TGA), which provides data on decomposition temperatures and thermal stability. researchgate.net

These computational approaches allow for the prediction of stability, which is essential for designing synthetic routes and predicting the compound's persistence and behavior in different environments.

Table 1: Representative Thermodynamic Parameters Calculated for Carbazole Derivatives using DFT This table illustrates the type of data obtained from DFT calculations for substituted carbazoles, as demonstrated in studies on similar compounds. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Standard Heat of Formation (ΔfHө) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the energetic stability of the molecule relative to its elements. A more negative value suggests greater stability. |

| Standard Gibbs Free Energy of Formation (ΔfGө) | The change in free energy when one mole of the compound is formed from its constituent elements in their standard states. | Represents the spontaneity of the molecule's formation. A negative value indicates a spontaneous process. |

| Entropy (Sө) | A measure of the molecular disorder or randomness. | Provides insight into the degrees of freedom of the molecule. It generally increases with molecular complexity and temperature. |

Theoretical Insights into Reactivity and Mechanism

The reactivity of this compound can be effectively understood through the lens of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy level is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy level relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. irjweb.com Computational studies on various carbazole derivatives have shown that their reactivity can be tuned by modifying the molecular structure, which in turn alters the HOMO-LUMO gap. nankai.edu.cn For example, DFT calculations on derivatives of the related 9H-carbazole-3-carbaldehyde have confirmed low HOMO-LUMO energy gaps (around 3.46 eV), indicating high reactivity. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. irjweb.com For this compound, the oxygen atom of the carbaldehyde group would be an electron-rich (negative potential) site, while the carbonyl carbon and the hydrogen on the pyrrole nitrogen would be electron-deficient (positive potential) sites.

Table 2: Key Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Definition | Interpretation for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons (stronger nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a greater tendency to accept electrons (stronger electrophile). wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic reactions. irjweb.com |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is invaluable for understanding the potential biological interactions of compounds like this compound. Although studies may not focus on the parent aldehyde itself, numerous investigations on its derivatives highlight the carbazole scaffold's potential for biological activity.

For instance, molecular docking studies have been performed on various carbazole derivatives to evaluate their potential as antimicrobial, anticancer, and antiviral agents. jchr.orgmdpi.commdpi.com These simulations calculate a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction between the ligand and the protein's active site. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com

Docking studies of novel carbazole derivatives against SARS-CoV-2 proteins, such as the main protease (Mpro) and spike glycoprotein, have revealed strong binding affinities, with scores ranging from -6.44 to -8.92 kcal/mol. mdpi.com The simulations also provide detailed insights into the specific molecular interactions, such as hydrogen bonds, pi-alkyl, and hydrophobic interactions with key amino acid residues in the protein's binding pocket. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the interaction. In a study involving derivatives of the isomeric 9H-carbazole-3-carbaldehyde, MD simulations were used to confirm the stability of the docked complexes, with Root Mean Square Deviation (RMSD) values of 1.5–1.7 Å indicating a stable binding pose within the protein's active site. researchgate.net These computational approaches are essential for rational drug design, suggesting that the this compound framework is a promising starting point for developing molecules with specific biological activities.

Table 3: Examples of Molecular Docking Results for Carbazole Derivatives Against Biological Targets

| Carbazole Derivative Type | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| N-Ethyl-carbazole-linked Benzofuran-triazoles | SARS-CoV-2 Main Protease (Mpro) | -8.77 to -8.92 | THR24, HIS41, MET49, GLY143 | mdpi.com |

| N-Ethyl-carbazole-linked Benzofuran-triazoles | SARS-CoV-2 Spike Glycoprotein | -6.44 to -6.69 | GLU1072, ALA706, ASN1074 | mdpi.com |

| Organotellurium(IV) complex of Carbazole-3-thiosemicarbazone | C. albicans | -9.2 | Not specified | researchgate.net |

| 5,8-Dimethyl-carbazole derivatives | Human Topoisomerase I | Not specified (docking confirmed) | Not specified | mdpi.com |

Biological and Pharmacological Research Applications of 9h Carbazole 2 Carbaldehyde Derivatives

Anticancer and Antitumor Activities

Carbazole (B46965) derivatives have demonstrated notable potential in oncology research, with many compounds exhibiting significant cytotoxic effects against various cancer cell lines. nih.gov Their mechanisms of action are multifaceted, often involving the induction of programmed cell death and the modulation of key signaling pathways that regulate cell proliferation and survival.

Mechanisms of Action: Apoptosis Induction and p53 Pathway Reactivation

A key mechanism underlying the anticancer activity of certain carbazole derivatives is the induction of apoptosis. One notable derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has been shown to reactivate the p53 signaling pathway in human melanoma cells. researchgate.netnih.govresearchgate.net The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activation can lead to cell cycle arrest, senescence, or apoptosis. mdpi.com

In melanoma cells harboring wild-type p53, ECCA enhances the phosphorylation of p53 at Ser15, a key activating modification. researchgate.netresearchgate.net This activation leads to an increase in the expression of downstream targets like p21, which is involved in cell cycle arrest. researchgate.net The pro-apoptotic effects of ECCA are associated with the upregulation of caspase activities, and these effects can be significantly diminished by caspase inhibitors. researchgate.netnih.gov Furthermore, ECCA has been found to enhance the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), which are also implicated in the p53-dependent apoptotic pathway. researchgate.net This reactivation of the p53 pathway by carbazole derivatives presents a promising strategy for targeted melanoma therapy, especially since a high percentage of human melanomas retain wild-type p53. researchgate.netnih.gov

Activity against Specific Cancer Cell Lines

The cytotoxic effects of 9H-Carbazole-2-carbaldehyde derivatives have been evaluated against a range of cancer cell lines, demonstrating both potency and selectivity. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has exhibited strong, selective inhibitory activity against both BRAF-mutated and BRAF-wild-type melanoma cells, with minimal impact on normal human primary melanocytes. researchgate.netnih.gov

Other carbazole derivatives have also shown efficacy against various tumor types. Studies have reported activity against gastric adenocarcinoma (AGS and SGC-7901), human melanoma (A875), lung carcinoma (A549 and Calu1), breast cancer (MCF-7), leukemia (HL-60), and glioma (C6) cell lines. nih.govfrontiersin.org The half-maximal inhibitory concentration (IC50) values for some of these derivatives range from the nanomolar to the low micromolar range, indicating potent anticancer activity. nih.gov For example, one tetrahydrocarbazole derivative was found to be highly active against the Calu1 lung carcinoma cell line with an IC50 of 2.5 nM. nih.gov Another isoxazolo[3,4-a]carbazole derivative demonstrated an impressive IC50 value of 0.37 µM against HeLa cells. nih.gov

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma (BRAF-mutated and wild-type) | Selective strong inhibition | researchgate.netnih.gov |

| Tetrahydrocarbazoles | Lung Carcinoma (Calu1) | IC50: 2.5 nM | nih.gov |

| Isoxazolo[3,4-a]carbazole | HeLa (Cervical Cancer) | IC50: 0.37 µM | nih.gov |

| 9-Methyl-9H-carbazole-3-carbaldehyde | Breast Cancer (MCF-7), Lung Cancer (A549), Leukemia (HL-60) | IC50: ~10 µM to 30 µM | |

| Carbazole hydrazone derivative (14a) | Gastric Adenocarcinoma (7901), Human Melanoma (A875) | IC50: 11.8 µM (7901), 9.77 µM (A875) | frontiersin.org |

Antimicrobial and Antifungal Properties

Carbazole and its derivatives are recognized for their broad-spectrum antimicrobial activities, showing effectiveness against various bacterial and fungal strains. ontosight.aiechemcom.com This has led to their investigation as potential new antimicrobial and antifungal agents, particularly in the face of growing antimicrobial resistance. tandfonline.comnih.gov

Antibacterial Efficacy against Bacterial Strains

Derivatives of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that certain carbazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov For instance, some fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed significant inhibition of S. aureus growth, with some compounds causing over 60% inhibition at a concentration of 16 µg/mL. mdpi.com The minimum inhibitory concentration (MIC) for several of these derivatives against Staphylococcus strains was 32 µg/mL. mdpi.com

While Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa have shown more resistance, certain carbazole derivatives have still exhibited inhibitory effects. mdpi.com For example, treatment with specific derivatives at a concentration of 64 µg/mL resulted in a greater than 40% reduction in E. coli growth. mdpi.com The introduction of different functional groups to the carbazole scaffold, such as imidazole (B134444) or 1,2,4-triazole (B32235) moieties, has been shown to enhance antibacterial efficacy against a panel of bacteria including methicillin-resistant S. aureus (MRSA). nih.gov

| Derivative Type | Bacterial/Fungal Strain | Activity | Reference |

|---|---|---|---|

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus | >60% growth inhibition at 16 µg/mL | mdpi.com |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Escherichia coli | >40% growth reduction at 64 µg/mL | mdpi.com |

| N-substituted carbazole with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | MIC: 1–8 µg/mL | nih.gov |

| N-substituted carbazole with 1,2,4-triazole moiety | Candida albicans | MIC: 2–4 µg/mL | nih.gov |

| Carbazole derivatives with dihydrotriazine group (8f, 9d) | Various bacterial and one fungal strain | MIC: 0.5–2 µg/mL | tandfonline.com |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Candida albicans, Aspergillus flavus | >60% growth inhibition at 64 µg/mL | mdpi.com |

Anti-Inflammatory Effects

Carbazole derivatives have also been investigated for their anti-inflammatory properties. echemcom.comscirp.org Research has shown that certain carbazole compounds can suppress inflammatory responses in cellular models. For example, 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde has been found to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine microglial cells and RAW264.7 macrophages. scirp.org This suggests that these derivatives may exert their anti-inflammatory effects by blocking toll-like receptor (TLR)-mediated inflammatory pathways. scirp.org The anti-inflammatory potential of carbazole derivatives makes them interesting candidates for the development of new treatments for inflammatory conditions. echemcom.com

Antiviral Activities (e.g., Anti-HIV for specific derivatives)

The carbazole scaffold is considered a "privileged structure" in drug discovery, and its derivatives have shown promise as antiviral agents. nih.govmdpi.com Research has particularly focused on their activity against the human immunodeficiency virus (HIV). nih.gov

Certain N-alkyl-pyrido[4,3-c]carbazoles, synthesized from the natural product mukonal (2-hydroxy-9H-carbazole-3-carbaldehyde), have demonstrated significant inhibition of HIV replication in lymphocyte cell cultures. nih.govmdpi.com One such derivative, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, exhibited a potent effective concentration (EC50) of 0.0054 µg/mL and a high therapeutic index. nih.gov The antiviral mechanism of some carbazole derivatives appears to involve the inhibition of different stages of the HIV replication cycle. nih.gov The position of substituents on the carbazole ring, as well as the nature of these substituents (e.g., electron-withdrawing groups), has been shown to be crucial for anti-HIV activity. nih.gov

Anti-Alzheimer's and Neuroprotective Potential